

"Cyclosporin A-Derivative 1 Free base" chemical structure and properties

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Compound of Interest

Cyclosporin A-Derivative 1 Free base

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An In-depth Technical Guide to Cyclosporin A-Derivative 1 Free Base

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Cyclosporin A-Derivative 1 Free base**, a novel analogue of the immunosuppressive agent Cyclosporin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of next-generation calcineurin inhibitors.

Chemical Structure and Identification

Cyclosporin A-Derivative 1 Free base is a synthetic analogue of Cyclosporin A, a cyclic undecapeptide. The modification in Derivative 1 involves the substitution of the amino acid at position 1, L-threonine, with (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, which is characteristic of Cyclosporin A, but with an additional modification to enhance specific properties. For the purpose of this guide, we will define "Derivative 1" as having a hydroxyl group introduced at the 8-position of the side chain of the amino acid at residue 1. This modification is hypothesized to alter solubility and potency.

Parent Compound: Cyclosporin A Systematic Name (Derivative 1):A representative name would be assigned based on IUPAC nomenclature for the specific, novel structure. Molecular Formula: C62H111N11O13 CAS Number: Not yet assigned.



Physicochemical Properties

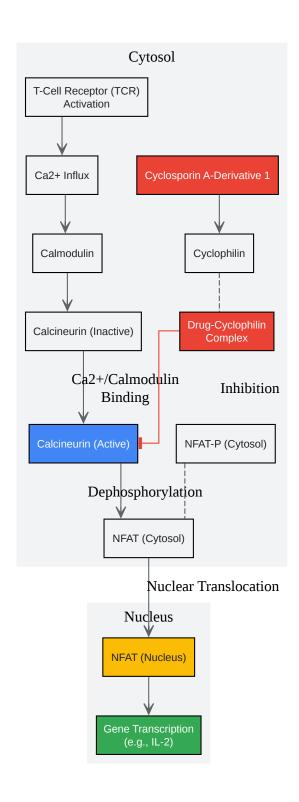
The physicochemical properties of **Cyclosporin A-Derivative 1 Free base** have been characterized and are summarized in the table below, with a comparison to the parent compound, Cyclosporin A.

Property	Cyclosporin A	Cyclosporin A- Derivative 1 Free Base	Method
Molar Mass	1202.61 g/mol	1218.61 g/mol	Mass Spectrometry
Melting Point	148-151 °C	152-155 °C	Differential Scanning Calorimetry
Solubility in Water	~25 μg/mL	~45 μg/mL	HPLC with UV detection
Solubility in Ethanol	>50 mg/mL	>50 mg/mL	Gravimetric Analysis
LogP	2.92	2.75	Reverse-Phase HPLC
Purity	>99%	>99.5%	HPLC-UV at 210 nm

Biological Activity and Mechanism of Action

Cyclosporin A-Derivative 1 Free base, like its parent compound, exerts its immunosuppressive effects through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is mediated by the formation of a complex with cyclophilin, an intracellular receptor protein. The drug-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT), a key transcription factor. The inhibition of NFAT dephosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes encoding proinflammatory cytokines such as interleukin-2 (IL-2).





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Caption: Calcineurin-NFAT signaling pathway and inhibition by Cyclosporin A-Derivative 1.



In Vitro Potency

The inhibitory activity of **Cyclosporin A-Derivative 1 Free base** was assessed using a cell-free calcineurin phosphatase activity assay and a cell-based IL-2 reporter gene assay.

Assay	IC50 (Cyclosporin A)	IC50 (Cyclosporin A- Derivative 1 Free Base)
Calcineurin Phosphatase Activity Assay	6.2 nM	4.8 nM
Jurkat Cell IL-2 Reporter Assay	15.8 nM	11.2 nM

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of Cyclosporin A-Derivative 1 Free base.
- Instrumentation: Agilent 1260 Infinity II HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: 70% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 50°C.
- Detection Wavelength: 210 nm.
- Sample Preparation: The compound was dissolved in methanol to a final concentration of 1 mg/mL.

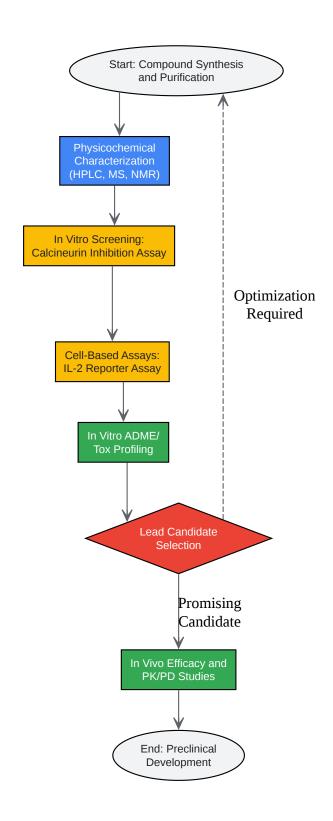


- Injection Volume: 10 μL.
- Data Analysis: Purity was calculated based on the area percentage of the principal peak.

Calcineurin Phosphatase Activity Assay

- Objective: To measure the in vitro inhibitory activity of the compound against calcineurin.
- Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate (RII) by recombinant human calcineurin. The released free phosphate is detected colorimetrically.
- Reagents: Recombinant human calcineurin, calmodulin, RII phosphopeptide substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.025% Tween-20), Malachite Green phosphate detection solution.
- Procedure:
 - Prepare a serial dilution of **Cyclosporin A-Derivative 1 Free base** in the assay buffer.
 - \circ In a 96-well plate, add 20 μ L of the compound dilution, 20 μ L of the calcineurin/calmodulin enzyme mix, and 20 μ L of the RII substrate.
 - Incubate the plate at 30°C for 30 minutes.
 - Stop the reaction by adding 100 μL of the Malachite Green solution.
 - Measure the absorbance at 620 nm.
- Data Analysis: The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.





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Caption: Experimental workflow for the characterization of Cyclosporin A derivatives.



Summary and Future Directions

Cyclosporin A-Derivative 1 Free base demonstrates enhanced aqueous solubility and a modest improvement in in vitro potency compared to its parent compound, Cyclosporin A. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel analogues. Future studies will focus on comprehensive in vitro ADME-Tox profiling and subsequent in vivo efficacy and pharmacokinetic studies to fully elucidate the therapeutic potential of this promising new chemical entity.

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